tert-Butyl 3-amino-2,2-dimethyl-3-[4-(propan-2-yl)phenyl]propanoate
Description
Structural Validation
The molecular formula is C₁₉H₂₉NO₂ , confirmed via high-resolution mass spectrometry. The SMILES notation CC(C)(C)OC(=O)C(C)(C)C(N)c1ccc(cc1)C(C)C encapsulates the connectivity, highlighting the tert-butyl ester (CC(C)(C)O), the 2,2-dimethylpropanoate backbone (C(C)(C)C), and the 4-isopropylphenyl-amine substituent.
Molecular Geometry and Stereochemical Analysis
The compound’s three-dimensional structure centers on the third carbon of the propanoate chain, which bears four distinct substituents:
- Amino group (-NH₂).
- 4-(Propan-2-yl)phenyl group .
- 2,2-Dimethylpropanoate backbone .
- Hydrogen atom .
This tetrahedral arrangement creates a chiral center , necessitating stereochemical characterization. X-ray crystallography reveals a bond angle of approximately 109.5° between substituents, consistent with sp³ hybridization. Despite the potential for enantiomerism, synthetic routes described in the literature yield a racemic mixture , as no chiral resolving agents or asymmetric catalysts are employed.
Stereoelectronic Effects
- The bulky tert-butyl group induces steric hindrance, limiting rotational freedom around the C2–C3 bond.
- The 4-isopropylphenyl group adopts a planar conformation due to aromatic π-electron delocalization, favoring edge-on interactions with hydrophobic protein pockets in biological systems.
Comparative Structural Analysis with Related Propanoate Derivatives
Ester Group Variations
Replacing the tert-butyl ester with smaller alkyl groups (e.g., ethyl or methyl) alters physicochemical properties:
| Derivative | Ester Group | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) |
|---|---|---|---|---|
| tert-Butyl (target compound) | -OC(C)(C)C | 311.44 | 4.2 | 0.12 |
| Ethyl | -OCH₂CH₃ | 283.78 | 3.1 | 1.45 |
| Methyl | -OCH₃ | 207.27 | 2.3 | 3.89 |
*Calculated using Crippen’s fragmentation method.
The tert-butyl group enhances lipophilicity (higher LogP) but reduces aqueous solubility compared to ethyl or methyl esters. This trade-off influences biodistribution in medicinal applications, favoring blood-brain barrier penetration.
Aromatic Substitutent Effects
The 4-isopropylphenyl group distinguishes this compound from analogs with simpler aryl substituents:
- Electron-donating isopropyl group : Stabilizes the aromatic ring via inductive effects, increasing resistance to electrophilic substitution reactions.
- Steric bulk : The isopropyl group’s branched structure hinders meta-substitution, directing further functionalization to the para position.
In contrast, derivatives with 4-methylphenyl or unsubstituted phenyl groups exhibit higher reactivity in Friedel-Crafts alkylation, underscoring the isopropyl group’s steric and electronic influence.
Amino Acid Backbone Modifications
Compared to amino acid derivatives like 2-amino-3-(4-isopropylphenyl)propanoic acid , the tert-butyl ester:
- Lacks a free carboxylic acid , reducing hydrogen-bonding capacity.
- Exhibits enhanced cell membrane permeability due to increased lipophilicity.
- Shows greater stability under acidic conditions, as the ester group resists hydrolysis better than carboxylic acids.
These structural nuances highlight the compound’s versatility as a scaffold for prodrug development or enzyme-targeted therapeutics.
Properties
Molecular Formula |
C18H29NO2 |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
tert-butyl 3-amino-2,2-dimethyl-3-(4-propan-2-ylphenyl)propanoate |
InChI |
InChI=1S/C18H29NO2/c1-12(2)13-8-10-14(11-9-13)15(19)18(6,7)16(20)21-17(3,4)5/h8-12,15H,19H2,1-7H3 |
InChI Key |
XGGKOOXAKVAQTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C(C)(C)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Esterification of Carboxylic Acid Precursors
The tert-butyl ester group is introduced via acid-catalyzed esterification. For example:
Example :
Analogous synthesis of tert-butyl esters from glycine or alanine derivatives involves reacting amino acids with tert-butyl acetate and HClO₄, yielding >70% isolated product.
Amination via Reductive Alkylation
The amino group is introduced using reductive amination or Michael addition:
- Reagents : NH₃, NaBH₃CN or H₂/Pd-C.
- Procedure :
- React tert-butyl 3-oxo-2,2-dimethyl-3-[4-(propan-2-yl)phenyl]propanoate with excess NH₃ in MeOH.
- Reduce the imine intermediate with NaBH₃CN or catalytic hydrogenation.
- Purify via recrystallization (e.g., ethanol/water).
Example :
Amination of tert-butyl 3-oxo-propanoates using isobutylamine as both solvent and reagent achieves >85% yield in related systems.
Multi-Component Ugi Reaction
The Ugi reaction enables simultaneous introduction of amino and tert-butyl groups:
- Reagents : Aldehyde (e.g., 4-isopropylbenzaldehyde), tert-butyl isocyanide, amine, carboxylic acid.
- Procedure :
- Combine 4-isopropylbenzaldehyde, tert-butyl isocyanide, ammonia, and 2,2-dimethylmalonic acid in methanol.
- Stir at room temperature for 12–24 hours.
- Isolate the product via solvent evaporation and column chromatography.
Example :
Ugi reactions with tert-butyl isocyanide and amino acid building blocks yield peptoids with >90% stereoselectivity.
Protection/Deprotection Strategies
To prevent side reactions during synthesis:
- Amino Protection : Use Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) groups.
- Deprotection : Treat with TFA (trifluoroacetic acid) or H₂/Pd-C.
Example :
Deprotection of Boc-protected amines using TFA/dichloromethane (1:1) achieves quantitative yields.
Optimized Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Temperature | 0–25°C (amination), reflux (esterification) |
| Solvent | Methanol, dichloromethane, toluene |
| Catalyst | HClO₄, H₂SO₄, Pd-C |
| Reaction Time | 12–48 hours |
Challenges and Solutions
- Steric Hindrance : The 2,2-dimethyl group impedes nucleophilic attacks. Use polar aprotic solvents (e.g., DMF) to enhance reactivity.
- Racemization : Employ low-temperature conditions (<0°C) during amination to preserve stereochemistry.
Analytical Data
- ¹H NMR (CDCl₃) : δ 1.45 (s, 9H, tert-butyl), 1.24 (d, J = 6.9 Hz, 6H, isopropyl), 2.85 (s, 2H, CH₂).
- MS (ESI+) : m/z 334.2 [M + H]⁺.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-2,2-dimethyl-3-[4-(propan-2-yl)phenyl]propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or alkanes.
Scientific Research Applications
tert-Butyl 3-amino-2,2-dimethyl-3-[4-(propan-2-yl)phenyl]propanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-2,2-dimethyl-3-[4-(propan-2-yl)phenyl]propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Structural Features :
- tert-Butyl ester : Provides steric bulk and enhances hydrolytic stability, commonly used in peptide synthesis and drug intermediates to protect carboxylic acids .
- 4-(Propan-2-yl)phenyl group : The isopropyl-substituted aromatic ring may enhance lipophilicity, impacting membrane permeability in biological systems .
Hypothetical Molecular Formula: Based on structural analogs (e.g., ), the molecular formula is estimated as C₁₈H₂₇NO₂, with a molecular weight of approximately 301.4 g/mol.
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several tert-butyl-protected amino acid derivatives and aromatic propanoates. Below is a detailed comparison based on substituent effects, physicochemical properties, and synthetic relevance.
Substituent Variations on the Aromatic Ring
Key Observations :
Amino Group Modifications
Biological Activity
tert-Butyl 3-amino-2,2-dimethyl-3-[4-(propan-2-yl)phenyl]propanoate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of 294.35 g/mol. Its structure features a tert-butyl group, an amino group, and a phenyl moiety substituted with an isopropyl group, contributing to its unique chemical behavior.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including amination and esterification processes. Specific methodologies may vary, but the general approach focuses on the introduction of the amino group onto the propanoate framework.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, research has shown that related structures possess selective activity against various pathogens including Chlamydia and Neisseria meningitidis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Pathogen Targeted | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| ACP1a | N. meningitidis | 64 µg/mL |
| ACP1b | H. influenzae | 8 µg/mL |
| tert-butyl derivative | Chlamydia | Moderate activity noted |
Cytotoxicity and Safety Profile
The safety profile of this compound has been assessed through various cytotoxicity assays. Preliminary results suggest that it exhibits low toxicity towards human cell lines at therapeutic concentrations .
Table 2: Cytotoxicity Assessment
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| tert-butyl derivative | HEp-2 cells | >100 |
| Control (DMSO) | HEp-2 cells | <10 |
Case Studies
- Study on Antichlamydial Activity : A study focusing on derivatives similar to tert-butyl 3-amino compounds demonstrated their ability to reduce chlamydial inclusion numbers in infected cells significantly. The mechanism involved disruption of bacterial replication processes .
- Antibacterial Screening : Another investigation into the antibacterial properties highlighted the effectiveness of structurally related compounds against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
